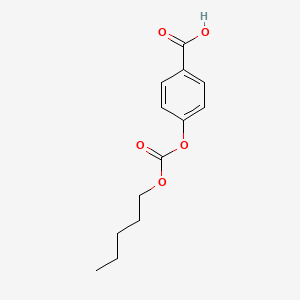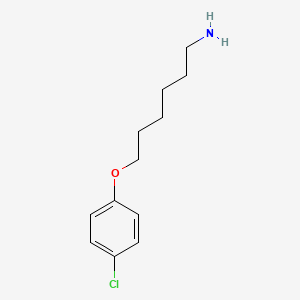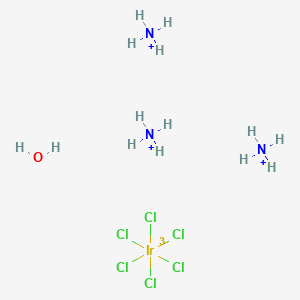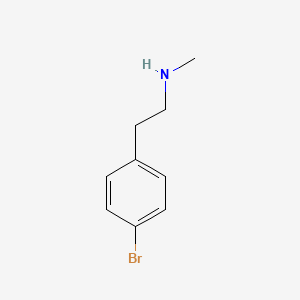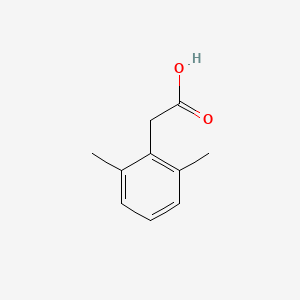
2-(2,6-二甲基苯基)乙酸
概述
描述
2-(2,6-Dimethylphenyl)acetic acid is an organic compound with the molecular formula C10H12O2. It is a derivative of acetic acid where the hydrogen atom of the methyl group is replaced by a 2,6-dimethylphenyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
科学研究应用
2-(2,6-Dimethylphenyl)acetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the manufacture of specialty chemicals and as a precursor for agrochemicals
作用机制
Target of Action
2-(2,6-Dimethylphenyl)acetic acid is an analog of 2-((2,6-dichlorophenyl)amino)benzoic acid (2-DCABA), which is a potential non-steroidal anti-inflammatory drug . The primary targets of such drugs are usually cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the production of prostaglandins that cause inflammation and pain.
生化分析
Biochemical Properties
2-(2,6-Dimethylphenyl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . This inhibition can affect the metabolism of other compounds, leading to potential drug-drug interactions. Additionally, 2-(2,6-Dimethylphenyl)acetic acid can bind to specific receptors, influencing cellular signaling pathways.
Cellular Effects
The effects of 2-(2,6-Dimethylphenyl)acetic acid on cells are diverse. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in inflammatory responses . This modulation can lead to changes in the production of cytokines and other inflammatory mediators, impacting cellular processes such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-(2,6-Dimethylphenyl)acetic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes results in the inhibition of these enzymes, affecting the metabolism of other compounds . Additionally, 2-(2,6-Dimethylphenyl)acetic acid can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,6-Dimethylphenyl)acetic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-(2,6-Dimethylphenyl)acetic acid is relatively stable under standard laboratory conditions . Its degradation products can also have biological activity, which needs to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of 2-(2,6-Dimethylphenyl)acetic acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory properties . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-(2,6-Dimethylphenyl)acetic acid is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolic pathways include oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolites can have different biological activities and contribute to the overall effects of the compound.
Transport and Distribution
The transport and distribution of 2-(2,6-Dimethylphenyl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to have high gastrointestinal absorption and can cross the blood-brain barrier . This distribution pattern influences its pharmacokinetics and pharmacodynamics, affecting its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of 2-(2,6-Dimethylphenyl)acetic acid is crucial for its activity and function. It can be localized to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum . This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound exerts its effects at the right place and time.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dimethylphenyl)acetic acid typically involves the Friedel-Crafts alkylation of 2,6-dimethylbenzene (also known as xylene) with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Friedel-Crafts Alkylation: 2,6-dimethylbenzene reacts with chloroacetic acid in the presence of aluminum chloride to form 2-(2,6-dimethylphenyl)acetyl chloride.
Hydrolysis: The acetyl chloride is then hydrolyzed to yield 2-(2,6-dimethylphenyl)acetic acid.
Industrial Production Methods: Industrial production of 2-(2,6-Dimethylphenyl)acetic acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
化学反应分析
2-(2,6-Dimethylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxylic acid group can yield alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 2-(2,6-Dimethylphenyl)acetic acid can be oxidized to 2-(2,6-dimethylphenyl)acetone.
Reduction: Reduction yields 2-(2,6-dimethylphenyl)ethanol.
Substitution: Electrophilic substitution can introduce nitro, sulfonyl, or halogen groups onto the aromatic ring.
相似化合物的比较
- 2-(3-Amino-2-methylphenyl)acetic acid
- o-Tolylacetic acid
- 2,3-Dimethylbenzeneacetic acid
- 2-(2,5-Dimethylphenyl)acetic acid
- 4-Methoxy-2-methylphenylacetic acid
Comparison: 2-(2,6-Dimethylphenyl)acetic acid is unique due to the presence of two methyl groups at the ortho positions of the phenyl ring, which can influence its reactivity and steric properties. This structural feature can affect its chemical behavior and interactions compared to other similar compounds .
属性
IUPAC Name |
2-(2,6-dimethylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-3-5-8(2)9(7)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEXIIGRXCODNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60600484 | |
| Record name | (2,6-Dimethylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60600484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938-50-1 | |
| Record name | (2,6-Dimethylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60600484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,6-dimethylphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2,6-Dimethylphenyl)acetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG29AQ873K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



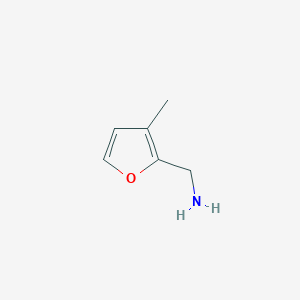
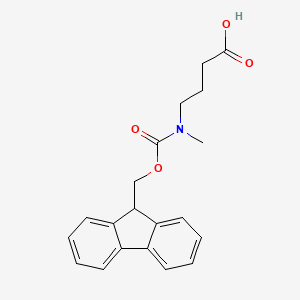

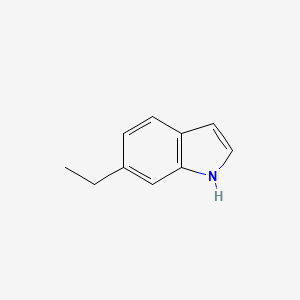

![3-[3-(Trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1341954.png)
